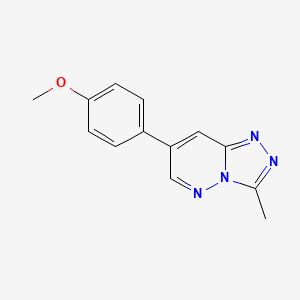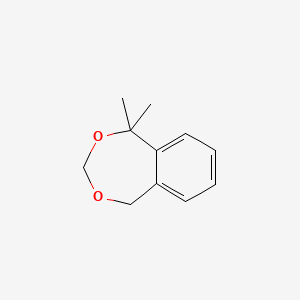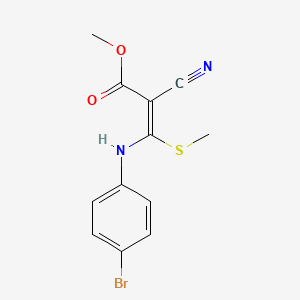![molecular formula C9H16ClNO2 B14335324 3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine CAS No. 106206-85-3](/img/structure/B14335324.png)
3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine is an organic compound with a complex structure that includes a chlorine atom, two oxirane (epoxide) rings, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine typically involves the reaction of an amine with epichlorohydrin. The process can be summarized as follows:
Reaction of Amine with Epichlorohydrin: The amine reacts with epichlorohydrin under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane rings.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Ring-Opening Reactions: The oxirane rings can undergo ring-opening reactions in the presence of acids or bases, resulting in the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Ring-Opening Reactions: Acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide, are commonly used. The reactions are often conducted at elevated temperatures to increase the reaction rate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Ring-Opening Reactions: Diols or other functionalized compounds depending on the reagents used.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
科学的研究の応用
3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: Investigated for its potential as a biochemical probe. The compound’s reactivity with biological molecules makes it useful for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications. Its ability to form stable complexes with biomolecules suggests possible uses in drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of 3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine involves its interaction with nucleophiles. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins. This reactivity allows the compound to modify the structure and function of target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Epichlorohydrin: A simpler compound with one oxirane ring and a chlorine atom. It is used as a precursor in the synthesis of 3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine.
Bisphenol A Diglycidyl Ether: Contains two oxirane rings and is used in the production of epoxy resins. It shares structural similarities but lacks the chlorine atom and amine group.
Uniqueness
This compound is unique due to its combination of a chlorine atom, two oxirane rings, and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
106206-85-3 |
|---|---|
分子式 |
C9H16ClNO2 |
分子量 |
205.68 g/mol |
IUPAC名 |
3-chloro-N,N-bis(oxiran-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C9H16ClNO2/c10-2-1-3-11(4-8-6-12-8)5-9-7-13-9/h8-9H,1-7H2 |
InChIキー |
QNHFJEAFWFPYEC-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CN(CCCCl)CC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)


![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)


![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)


![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
